7-Chloro-1-methyl-5-(trifluoromethyl)benzimidazole

Description

Chemical Classification and Nomenclature

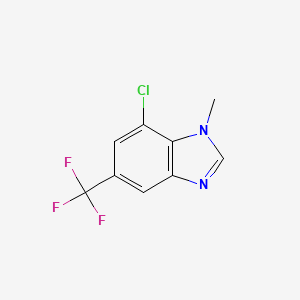

This compound belongs to the heterocyclic aromatic compound classification, specifically within the benzimidazole subfamily of nitrogen-containing bicyclic systems. The compound's systematic International Union of Pure and Applied Chemistry nomenclature precisely describes its structural features: 7-chloro-1-methyl-5-(trifluoromethyl)-1H-benzo[d]imidazole. This nomenclature system clearly delineates the positions of each substituent on the benzimidazole ring system, with the chloro group occupying the 7-position, a methyl group at the 1-position, and a trifluoromethyl group at the 5-position.

The molecular formula C₉H₆ClF₃N₂ reflects the compound's elemental composition, with a molecular weight of 234.60 grams per mole. The canonical Simplified Molecular Input Line Entry System representation, CN1C=NC2=C1C(=CC(=C2)C(F)(F)F)Cl, provides a linear notation that unambiguously describes the compound's connectivity and stereochemistry. The International Chemical Identifier key, KMNBZPCUCXJWCE-UHFFFAOYSA-N, serves as a unique digital fingerprint for database searches and chemical informatics applications.

The compound exhibits distinct physicochemical characteristics that reflect its substitution pattern. The calculated partition coefficient (XLogP3) of 3 indicates moderate lipophilicity, while the topological polar surface area of 17.8 Ų suggests limited hydrogen bonding capacity. These properties position the compound within a favorable range for membrane permeability and potential biological activity, though the absence of hydrogen bond donors (count of 0) and the presence of four hydrogen bond acceptors create a specific molecular interaction profile.

Historical Context and Discovery

The historical development of this compound occurs within the broader context of benzimidazole chemistry evolution, which began in earnest during the 1940s when researchers first recognized the biological significance of this heterocyclic system. The benzimidazole nucleus was initially discovered during vitamin B₁₂ research, where scientists identified it as a stable platform suitable for drug development. This foundational discovery established benzimidazoles as privileged structures in medicinal chemistry, leading to extensive synthetic efforts throughout subsequent decades.

The specific synthesis and characterization of trifluoromethyl-substituted benzimidazoles gained momentum in the 1960s, when Burton and colleagues reported that 2-trifluoromethyl benzimidazoles exhibited potent biological activities, including the ability to decouple oxidative phosphorylation in mitochondria. This early work demonstrated the profound influence that trifluoromethyl substituents could exert on biological activity, establishing the foundation for continued research into fluorinated benzimidazole derivatives. The development of efficient synthetic methodologies for introducing trifluoromethyl groups into benzimidazole scaffolds has been a continuing area of research, with recent advances providing new routes to these valuable compounds.

Contemporary research efforts have focused on developing improved synthetic approaches for trifluoromethyl benzimidazoles, with particular attention to condensation reactions involving diamines and trifluoroacetonitrile. These methodological advances have enabled the preparation of diverse substitution patterns, including the specific combination of chloro, methyl, and trifluoromethyl substituents found in the title compound. The systematic exploration of structure-activity relationships within the benzimidazole family has revealed that substitution at the 1-, 5-, and 7-positions can significantly influence both chemical properties and biological activities.

Position within the Benzimidazole Family

This compound occupies a distinctive position within the extensive benzimidazole family, representing a highly substituted derivative that incorporates multiple functional groups known to influence pharmacological properties. The benzimidazole core structure, characterized by the fusion of benzene and imidazole rings, provides a stable aromatic framework that serves as the foundation for numerous pharmaceutically active compounds. Within this family, the title compound represents a sophisticated example of strategic substitution, combining electron-withdrawing groups (chloro and trifluoromethyl) with an electron-donating methyl group.

The positioning of substituents in benzimidazole derivatives critically influences their biological activity profiles, with the most active compounds typically featuring functional groups at the 1-, 2-, and 5- or 6-positions. The title compound's substitution pattern, with modifications at the 1-, 5-, and 7-positions, represents a less common but potentially significant variation from typical pharmaceutical benzimidazoles. This pattern distinguishes it from widely used medications such as albendazole, mebendazole, and omeprazole, which feature different substitution arrangements.

| Compound Class | Representative Examples | Substitution Pattern | Primary Applications |

|---|---|---|---|

| Antihelmintic Benzimidazoles | Albendazole, Mebendazole | 2-carbamate, 5-substituted | Parasitic infections |

| Proton Pump Inhibitors | Omeprazole, Lansoprazole | 2-substituted, 4-methoxy | Acid reduction |

| Antihypertensive Agents | Candesartan, Telmisartan | 2-tetrazole, various | Blood pressure control |

| Halogenated Derivatives | Title Compound | 1-methyl, 5-trifluoromethyl, 7-chloro | Research applications |

The trifluoromethyl group at the 5-position represents a particularly significant structural feature, as fluorinated benzimidazoles often exhibit enhanced metabolic stability and altered pharmacokinetic properties compared to their non-fluorinated counterparts. Research has demonstrated that 2-(trifluoromethyl)benzimidazole derivatives can function as ferroptosis inducers, a mechanism of programmed cell death with potential anticancer applications. While the title compound features the trifluoromethyl group at the 5-position rather than the 2-position, this substitution pattern may confer similar or complementary biological properties.

Significance in Chemical Research

The research significance of this compound extends across multiple domains of chemical science, encompassing synthetic methodology development, structure-activity relationship studies, and potential therapeutic applications. The compound serves as a valuable probe molecule for investigating the effects of halogen substitution on benzimidazole properties, particularly the combined influence of chloro and trifluoromethyl groups on molecular behavior. Contemporary research has emphasized the importance of fluorinated heterocycles in drug discovery, with trifluoromethyl groups providing enhanced lipophilicity, metabolic stability, and altered binding interactions with biological targets.

Recent synthetic advances have established efficient protocols for preparing trifluoromethyl benzimidazoles through condensation reactions, with researchers achieving good to excellent yields using in situ generated trifluoroacetonitrile. These methodological developments have practical implications for accessing the title compound and related derivatives, enabling systematic structure-activity relationship studies. The mechanistic understanding of these condensation reactions has revealed that the process proceeds through nucleophilic addition of trifluoroacetonitrile to amino groups, followed by intramolecular cyclization.

The compound's structural complexity, featuring three distinct substituents on the benzimidazole core, positions it as an important model system for computational chemistry studies examining electronic effects and molecular interactions. The electron-withdrawing nature of both the chloro and trifluoromethyl substituents creates a unique electronic environment that may influence reactivity patterns and binding affinity with potential biological targets. Research into benzimidazole derivatives has consistently demonstrated that substituent positioning and electronic properties critically determine biological activity profiles.

Furthermore, the title compound contributes to the growing understanding of fluorinated heterocycles as privileged structures in medicinal chemistry. Recent investigations into 2-(trifluoromethyl)benzimidazole derivatives have revealed their potential as ferroptosis inducers with anticancer activity. While structural differences exist between 2-substituted and 5-substituted trifluoromethyl benzimidazoles, the fundamental fluorinated heterocycle framework suggests potential for similar biological activities. The compound's inclusion in chemical databases and commercial availability through multiple suppliers indicates its recognized value in research applications.

Properties

IUPAC Name |

7-chloro-1-methyl-5-(trifluoromethyl)benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3N2/c1-15-4-14-7-3-5(9(11,12)13)2-6(10)8(7)15/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMNBZPCUCXJWCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=CC(=C2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1-methyl-5-(trifluoromethyl)benzimidazole typically involves the following steps:

Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

Introduction of Chloro and Trifluoromethyl Groups: Chlorination and trifluoromethylation reactions are performed to introduce the respective substituents at the appropriate positions on the benzimidazole ring.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions to ensure purity and yield. The process involves the use of catalysts and reagents that facilitate the formation of the benzimidazole core and the subsequent introduction of the chloro and trifluoromethyl groups.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-1-methyl-5-(trifluoromethyl)benzimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

Substitution: Nucleophilic substitution reactions often use strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.

Reduction Products: Reduced forms of the compound, which may exhibit different chemical and physical properties.

Substitution Products: Substituted derivatives where the chloro or trifluoromethyl groups are replaced by other functional groups.

Scientific Research Applications

Synthetic Routes

The synthesis of 7-Chloro-1-methyl-5-(trifluoromethyl)benzimidazole typically involves:

- Formation of the Benzimidazole Core : Achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

- Introduction of Functional Groups : Chlorination and trifluoromethylation reactions introduce the respective substituents at specific positions on the benzimidazole ring.

Anticancer Activity

Research indicates that benzimidazole derivatives, including this compound, exhibit potential anticancer properties. Studies have shown activity against various cancer cell lines, such as:

The mechanism of action is believed to involve interactions with multiple biomolecules, influencing their functions and potentially leading to apoptosis in cancer cells .

Antiviral Properties

Recent studies highlight the compound's efficacy against viral infections, including enteroviruses and Herpes Simplex Virus (HSV). For instance, certain benzimidazole derivatives have demonstrated significant antiviral activity with low IC50 values, indicating their potential as therapeutic agents against viral diseases .

Antimicrobial and Antifungal Activities

This compound has also been explored for its antimicrobial and antifungal properties. Its structural characteristics contribute to its ability to inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents.

Pharmaceutical Development

Due to its biological activities, this compound is being investigated as a potential drug candidate for treating infections and cancers. The unique combination of chloro and trifluoromethyl groups enhances its pharmacological profile, making it suitable for further development in pharmaceutical applications .

Material Science

In industrial settings, this compound is utilized in producing materials that require specific properties imparted by the benzimidazole core. Its application extends to creating specialty chemicals with tailored functionalities .

Comparative Analysis with Related Compounds

A comparison of this compound with structurally similar compounds reveals variations in biological activity and reactivity based on substituent positioning:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-(Trifluoromethyl)-2-chlorobenzimidazole | Trifluoromethyl group at position 5 | Lacks methyl substitution at position 1 |

| 1-Methylbenzimidazole | Methyl group at position 1 | Does not contain trifluoromethyl or chloro groups |

| 7-Bromo-1-methyl-benzimidazole | Bromine substitution at position 7 | Halogen substitution varies from chlorine |

| 2-Chloro-6-fluorobenzimidazole | Fluoro group at position 6 | Different halogen positioning affects reactivity |

This table underscores how variations in substituents can significantly influence the compound's biological activity and potential applications.

Case Studies

Several case studies have documented the efficacy of benzimidazole derivatives in clinical settings:

- A study demonstrated that certain derivatives exhibited enhanced anticancer activity compared to standard treatments, suggesting their potential role in precision medicine.

- Another investigation highlighted the antiviral effects against HSV, showing promising results that warrant further exploration in clinical trials .

Mechanism of Action

The mechanism by which 7-Chloro-1-methyl-5-(trifluoromethyl)benzimidazole exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific derivatives involved.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Benzimidazole Derivatives

Key Observations :

- Chloro vs. Bromo Substitution : The bromo analog (C₉H₆BrF₃N₂) exhibits a heavier molecular mass (314.06 g/mol) compared to the chloro derivative (250.61 g/mol), which may influence pharmacokinetics and target binding .

- Trifluoromethyl Position : Moving the -CF₃ group from position 5 (target compound) to position 2 (G2) alters electronic properties and biological activity. G2 shows potent antileishmanial effects due to enhanced hydrophobic interactions with parasitic enzymes .

Key Findings :

- Antimicrobial Potency : The target compound’s trifluoromethyl and chloro groups enable hydrogen bonding with bacterial enzymes (e.g., ARG96 and GLN72 in PDB:1EA1), similar to other benzimidazoles with IC₅₀ values <1 µM .

- Herbicidal Specificity : The 4,5-dichloro analog’s lack of a methyl group limits its use to agricultural applications, underscoring substituent-driven functional specialization .

Table 3: Toxicity and Handling Comparisons

Notable Differences:

Biological Activity

7-Chloro-1-methyl-5-(trifluoromethyl)benzimidazole is a novel compound within the benzimidazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, as well as its mechanism of action and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a chloro group at the 7-position, a methyl group at the 1-position, and a trifluoromethyl group at the 5-position of the benzimidazole ring. These substituents are crucial as they significantly influence both the chemical properties and biological activities of the compound.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. In various studies, it has shown efficacy against both Gram-positive and Gram-negative bacteria. For example:

- Minimum Inhibitory Concentration (MIC) values were reported to be notably low against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity .

- Comparative studies have placed its activity against Pseudomonas aeruginosa at promising levels, suggesting potential use in treating infections caused by this pathogen .

Antifungal Activity

In addition to its antibacterial properties, this compound exhibits antifungal activity. Research indicates that it has effective action against common fungal strains such as Candida albicans. The MIC values for antifungal activity were reported to be competitive with standard antifungal agents like ketoconazole .

Anticancer Activity

Recent investigations into the anticancer potential of this compound have yielded promising results:

- In vitro studies demonstrated cytotoxic effects on human lung adenocarcinoma A549 cells, with significant inhibition of cell proliferation observed .

- The mechanism of action appears to involve apoptosis induction and DNA damage in cancer cells, which is crucial for its potential therapeutic applications in oncology .

The biological effects of this compound are largely attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis or metabolic pathways in fungi and cancer cells .

- Binding Affinity : Studies have highlighted its binding affinity to various biological targets, which is essential for understanding its therapeutic potential and optimizing its efficacy.

Structure-Activity Relationship (SAR)

The unique combination of substituents on the benzimidazole ring contributes to the distinct biological profile of this compound. Comparative analysis with similar compounds highlights how variations in substituents affect biological activity:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-(Trifluoromethyl)-2-chlorobenzimidazole | Trifluoromethyl group at position 5 | Lacks methyl substitution at position 1 |

| 1-Methylbenzimidazole | Methyl group at position 1 | Does not contain trifluoromethyl or chloro groups |

| 7-Bromo-1-methyl-benzimidazole | Bromine substitution at position 7 | Halogen substitution varies from chlorine |

| 2-Chloro-6-fluorobenzimidazole | Fluoro group at position 6 | Different halogen positioning affects reactivity |

This table illustrates how structural modifications can lead to varying degrees of biological activity, emphasizing the importance of specific functional groups in determining pharmacological effects.

Case Studies

Recent studies have provided insights into the effectiveness of this compound in various applications:

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects against a range of pathogens, revealing that this compound exhibited superior MIC values compared to traditional antibiotics .

- Anticancer Potential : Another investigation focused on its cytotoxicity against cancer cell lines, demonstrating that it could induce apoptosis effectively in A549 cells with an IC50 value indicating potent activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.